molecular formula C18H18N2O3 B6345086 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264046-37-8

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345086
CAS No.: 1264046-37-8
M. Wt: 310.3 g/mol
InChI Key: UDVLISXGRVKMFP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 4-ethoxyphenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazolines are synthesized via cyclocondensation of chalcones with hydrazine derivatives, a method widely employed due to its efficiency and adaptability to diverse substituents .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVLISXGRVKMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formation of α,β-Unsaturated Ketone :

    • A substituted acetophenone (e.g., 4-ethoxyacetophenone) reacts with an aldehyde (e.g., cinnamaldehyde) under basic conditions to yield an α,β-unsaturated ketone intermediate.

    • Example:

      4-Ethoxyacetophenone+CinnamaldehydeNaOH/EtOH(E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one\text{4-Ethoxyacetophenone} + \text{Cinnamaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{(E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one}
  • Cyclization with Hydrazine :

    • The α,β-unsaturated ketone undergoes cyclocondensation with hydrazine hydrate in acetic acid to form the dihydropyrazole core.

    • Example:

      (E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one+Hydrazine HydrateAcOHDihydropyrazole Intermediate\text{(E)-1-(4-Ethoxyphenyl)-3-phenylprop-2-en-1-one} + \text{Hydrazine Hydrate} \xrightarrow{\text{AcOH}} \text{Dihydropyrazole Intermediate}
  • Introduction of Carboxylic Acid Group :

    • The carboxylic acid at position 3 may be introduced via hydrolysis of a nitrile or ester group. For instance, malononitrile or ethyl cyanoacetate could serve as precursors, with subsequent oxidation or hydrolysis.

Optimization Parameters

  • Catalyst : Sodium acetate or glacial acetic acid facilitates cyclization.

  • Solvent : Ethanol or aqueous ethanol (70%) is commonly used.

  • Yield : Similar pyrazole syntheses report yields of 33–85% depending on substituents.

Oxidation of Methyl-Substituted Pyrazole Precursors

The carboxylic acid moiety in the target compound may originate from the oxidation of a methyl group on a preformed pyrazole ring. This approach is exemplified by the oxidation of 3,5-dimethylpyrazole to 3,5-pyrazoledicarboxylic acid using potassium permanganate.

Synthetic Pathway

  • Synthesis of Methyl-Substituted Dihydropyrazole :

    • A dihydropyrazole with a methyl group at position 3 is synthesized via cyclocondensation (Section 1).

  • Oxidation to Carboxylic Acid :

    • Treatment with potassium permanganate (KMnO₄) in aqueous medium at 70–90°C oxidizes the methyl group to a carboxylic acid.

    • Example:

      3-Methyl-dihydropyrazoleKMnO4/H2O3-Carboxylic Acid Derivative\text{3-Methyl-dihydropyrazole} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{3-Carboxylic Acid Derivative}

Key Considerations

  • Reagent Stoichiometry : Excess KMnO₄ (4 equivalents per methyl group) ensures complete oxidation.

  • Byproducts : Manganese dioxide (MnO₂) precipitates and is removed via filtration.

  • Yield : Reported yields for analogous oxidations range from 18–33%.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to construct complex pyrazole derivatives in a single pot. A study on pyrazole-phthalazine hybrids demonstrated the utility of MCRs combining aldehydes, phthalhydrazide, and diketones.

Application to Target Compound

  • Reagents :

    • 4-Ethoxybenzaldehyde, phenylhydrazine, and a diketone (e.g., ethyl acetoacetate).

  • Reaction Sequence :

    • Step 1 : Formation of a hydrazone via condensation of 4-ethoxybenzaldehyde with phenylhydrazine.

    • Step 2 : Vilsmeier-Haack formylation to introduce an aldehyde group.

    • Step 3 : Cyclocondensation with a diketone and phthalhydrazide in the presence of humic acid.

  • Carboxylic Acid Formation :

    • Hydrolysis of an ester or nitrile group under acidic or basic conditions yields the carboxylic acid.

Advantages of MCRs

  • Atom Economy : Reduces waste by incorporating all reactants into the product.

  • Catalyst : Humic acid enhances electrophilicity of aldehydes, improving reaction efficiency.

Catalytic and Green Chemistry Approaches

Recent advances emphasize eco-friendly catalysts and solvent systems. Sodium acetate-catalyzed condensations (e.g., in ethanol/water mixtures) align with green chemistry principles.

Case Study: Sodium Acetate Catalysis

  • Reaction : Condensation of 3-methyl-1-phenyl-5-pyrazolone with aldehydes.

  • Conditions : Room temperature, ethanol/water solvent, 12–18 h.

  • Yield : 70–90% for analogous bis-pyrazolols.

Solvent Effects

  • Water-Ethanol Mixtures : Enhance solubility of polar intermediates while minimizing environmental impact.

Analytical Characterization

Critical to confirming the structure of the target compound are spectroscopic and chromatographic methods:

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.

  • NMR Spectroscopy :

    • ¹H NMR : Signals for the ethoxyphenyl group (δ 1.35 ppm, triplet, –OCH₂CH₃), dihydropyrazole protons (δ 3.2–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm).

    • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm.

Chromatographic Purity

  • HPLC : Retention time comparison with standards ensures purity.

  • Melting Point : Sharp melting point (e.g., 210–211°C for related compounds) indicates crystalline purity.

Comparative Analysis of Synthetic Routes

MethodReactantsCatalyst/SolventYield (%)Reference
Cyclocondensationα,β-Unsaturated ketone + HydrazineAcetic acid/Ethanol33–85
OxidationMethylpyrazole + KMnO₄H₂O18–33
MulticomponentAldehyde + Diketone + HydrazideHumic acid/Ethanol70–90

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Research has shown that 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects :
This compound has been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticide Development :
Research is ongoing into the use of pyrazole derivatives as pesticides. The structural characteristics of 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid may contribute to the development of new agrochemicals that target specific pests while minimizing environmental impact .

Materials Science Applications

Polymer Chemistry :
The compound can be utilized in the synthesis of novel polymeric materials. Its unique functional groups allow for modification and incorporation into polymer matrices, which can enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this pyrazole compound showed potent activity against breast cancer cell lines. The mechanism was attributed to the compound's ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the efficacy of pyrazole-based pesticides, formulations containing this compound showed a significant reduction in pest populations compared to control groups. This study highlighted its potential as an eco-friendly alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Crystallographic Features

X-ray studies of analogous compounds reveal that substituents influence ring planarity and dihedral angles:

Compound Dihedral Angle (Pyrazole vs. Aromatic Ring) Substituents
1 (4-fluorophenyl derivative) 4.64° 4-Fluorophenyl, phenyl
4 (propan-1-one derivative) 10.53° (molecule A) 4-Fluorophenyl, phenyl, ketone
Target Compound (4-ethoxyphenyl) Predicted: ~5–8° 4-Ethoxyphenyl, phenyl, COOH

Functional Group-Driven Comparisons

Carboxylic Acid vs. Esters/Amides

  • 1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264042-88-7) shares the carboxylic acid group but substitutes ethoxy with phenoxy, reducing electron-donating effects .
  • 3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (Ref: 10-F525462) contains both ethoxycarbonyl and carboxylic acid groups, offering dual reactivity .
  • Morpholin-4-ylamide derivatives (e.g., in ) exhibit CB1 receptor antagonism due to amide groups, whereas the carboxylic acid in the target compound may favor ionic interactions in biological systems .

Ethoxy vs. Halogen/Hydrophobic Substituents

  • 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264049-51-5) replaces ethoxy with chlorine, enhancing electronegativity but reducing solubility .
  • 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () uses fluorine and methyl groups, prioritizing hydrophobic interactions over hydrogen bonding .

Pharmacological Potential

  • CB1 Antagonists : Pyrazoline bisulfate salts with morpholin-4-ylamide groups () show weight-reduction effects via CB1 receptor binding. The carboxylic acid group in the target compound could modulate receptor affinity or pharmacokinetics .

Biological Activity

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, physical and chemical properties, and its biological activities, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is C20H19N3O3, with a molecular weight of 349.38 g/mol. It appears as a white powder with a melting point between 185°C and 187°C. The compound is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol but is insoluble in water.

Synthesis

The compound can be synthesized through various methods:

  • One-step synthesis : Involves reacting ethyl 4-chloroacetoacetate and phenylhydrazine with ethyl acetoacetate in the presence of sulfuric acid.
  • Two-step synthesis : This method first reacts ethyl 4-chloroacetoacetate with phenylhydrazine and then hydrolyzes the product using sodium hydroxide.

Anti-inflammatory Activity

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. Studies have indicated that this compound exhibits significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
1-(4-Ethoxyphenyl)-5-phenyl...61–8576–93
Dexamethasone7686

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against human breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MDA-MB-231XX
HepG2XX
A549 (Lung Cancer)XX
HT-29 (Colorectal)XX

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains and fungi. Studies have shown effective inhibition against Bacillus subtilis, E. coli, and Aspergillus niger. The antimicrobial activity was evaluated using standard drugs for comparison .

Table 3: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Bacillus subtilisXX
E. coliXX
Aspergillus nigerXX

Case Studies

A notable case study involved evaluating the anticancer potential of the compound in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Toxicity and Safety

Initial studies indicate low toxicity levels in animal models; however, further research is necessary to assess human safety comprehensively. Standard safety protocols should be observed when handling the compound due to potential harmful effects upon ingestion or skin contact.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by oxidation or functionalization. Key steps include:

  • Vilsmeier–Haack reaction : Used to introduce formyl groups into pyrazoline precursors, as demonstrated in the synthesis of related 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps.
  • Temperature control : Maintaining 60–80°C minimizes side reactions during hydrazine incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • X-ray crystallography : Provides definitive confirmation of molecular geometry, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazoline derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent effects (e.g., ethoxy group splitting patterns at δ 1.3–1.5 ppm for CH3_3 and δ 4.0–4.2 ppm for OCH2_2) .
  • FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm1^{-1}) and N-H bending in the pyrazole ring (~1550 cm^{-1) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Answer:
Discrepancies in biological efficacy (e.g., antimicrobial vs. antifungal activity) may arise from:

  • Structural variations : Minor substituent changes (e.g., ethoxy vs. methoxy groups) alter electronic profiles and target binding. Comparative crystallographic studies highlight these differences .
  • Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability.
  • Synergistic effects : Evaluate interactions with co-administered agents, as seen in pyrazoline-triazole hybrids .

Advanced: What computational strategies elucidate the structure-activity relationship (SAR) of the carboxylic acid group?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The carboxylic acid’s electron-withdrawing effect reduces pyrazole ring aromaticity, impacting binding .
  • Molecular docking : Simulate interactions with enzyme targets (e.g., COX-2 or fungal lanosterol demethylase) to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate Hammett constants of substituents (e.g., σ+^+ for ethoxy groups) with bioactivity data .

Basic: What are the best practices for assessing purity and stability under storage?

Answer:

  • Chromatography : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify purity (>98% recommended).
  • Stability testing : Monitor degradation via accelerated conditions (40°C/75% RH for 4 weeks). Carboxylic acids are prone to decarboxylation; store at –20°C under nitrogen .
  • Spectrophotometry : UV-Vis (λ~270 nm) tracks concentration changes in solution .

Advanced: How does the ethoxy group’s electronic environment influence reactivity and bioactivity?

Answer:

  • Electronic effects : The ethoxy group’s +M (mesomeric) donation increases electron density on the adjacent phenyl ring, enhancing π-π stacking with aromatic residues in target proteins .
  • Steric hindrance : Ethoxy’s larger size (vs. methoxy) may reduce binding pocket accessibility, as shown in crystallographic overlays of related compounds .
  • Metabolic stability : Ethoxy groups resist oxidative demethylation better than methoxy, improving pharmacokinetic profiles .

Advanced: What mechanistic insights explain the compound’s potential anticancer activity?

Answer:
While direct studies on the target compound are limited, analogous pyrazoles inhibit:

  • Topoisomerase II : Intercalation via planar pyrazole-carboxylic acid motifs disrupts DNA replication .
  • Apoptosis pathways : ROS generation and mitochondrial membrane depolarization, observed in fluorophenyl-pyrazole derivatives, suggest a shared mechanism .
  • Kinase inhibition : Carboxylic acid groups chelate Mg2+^{2+} in ATP-binding pockets (e.g., EGFR tyrosine kinase) .

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